

# (1E)-CFI-400437 Dihydrochloride: A Comparative Literature Review for Cancer Research

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## Compound of Interest

Compound Name: (1E)-CFI-400437 dihydrochloride

Cat. No.: B13641220

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive review of the available literature on **(1E)-CFI-400437 dihydrochloride**, a potent and selective inhibitor of Polo-like kinase 4 (PLK4). The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective comparison of this compound with other alternatives, supported by experimental data.

## Introduction

**(1E)-CFI-400437 dihydrochloride** is an indolinone-derived, ATP-competitive kinase inhibitor that has demonstrated high selectivity for PLK4, a key regulator of centriole duplication and mitotic progression.<sup>[1][2]</sup> Overexpression of PLK4 is implicated in tumorigenesis through the induction of centrosome amplification and subsequent chromosomal instability.<sup>[3]</sup> Consequently, inhibition of PLK4 has emerged as a promising therapeutic strategy in oncology. This guide summarizes the key findings from preclinical studies of CFI-400437, including its kinase selectivity, in vitro and in vivo efficacy, and its mechanism of action.

## Data Presentation

### Kinase Inhibition Profile

CFI-400437 has been profiled against a panel of kinases to determine its selectivity. The half-maximal inhibitory concentration (IC<sub>50</sub>) values are summarized in the table below.

Kinase Target	CFI-400437 IC50 (nM)	Other PLK4 Inhibitors IC50 (nM)	Reference Compound IC50 (nM)
PLK4	0.6[1], 1.55[2]	Centrinone: 2.71[2]	Axitinib: 4.2[2]
Aurora A	370[1]	Alisertib (MLN8237): 1.2	-
Aurora B	210[1], <15[2]	Alisertib (MLN8237): 396.5	-
Aurora C	<15[2]	-	-
KDR (VEGFR2)	480[1]	-	Axitinib: High affinity[2]
FLT-3	180[1]	-	-

Note: Lower IC50 values indicate greater potency. Data is compiled from multiple sources and experimental conditions may vary.

## In Vitro Cell-Based Assay Data

CFI-400437 has been evaluated for its anti-proliferative activity in various cancer cell lines.

Cell Line	Cancer Type	CFI-400437 Effect
MCF-7	Breast Cancer	Potent growth inhibitor[1]
MDA-MB-468	Breast Cancer	Potent growth inhibitor[1]
MDA-MB-231	Breast Cancer	Potent growth inhibitor[1]
Embryonal Brain Tumor Cell Lines (MON, BT-12, BT-16, DAOY, D283)	Pediatric Brain Tumor	Had the greatest overall impact among inhibitors tested[4][5]

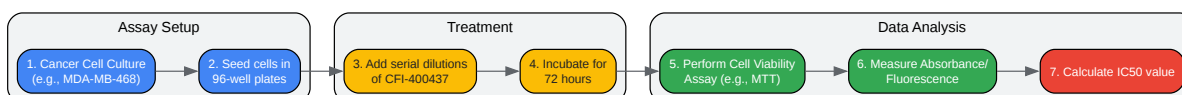
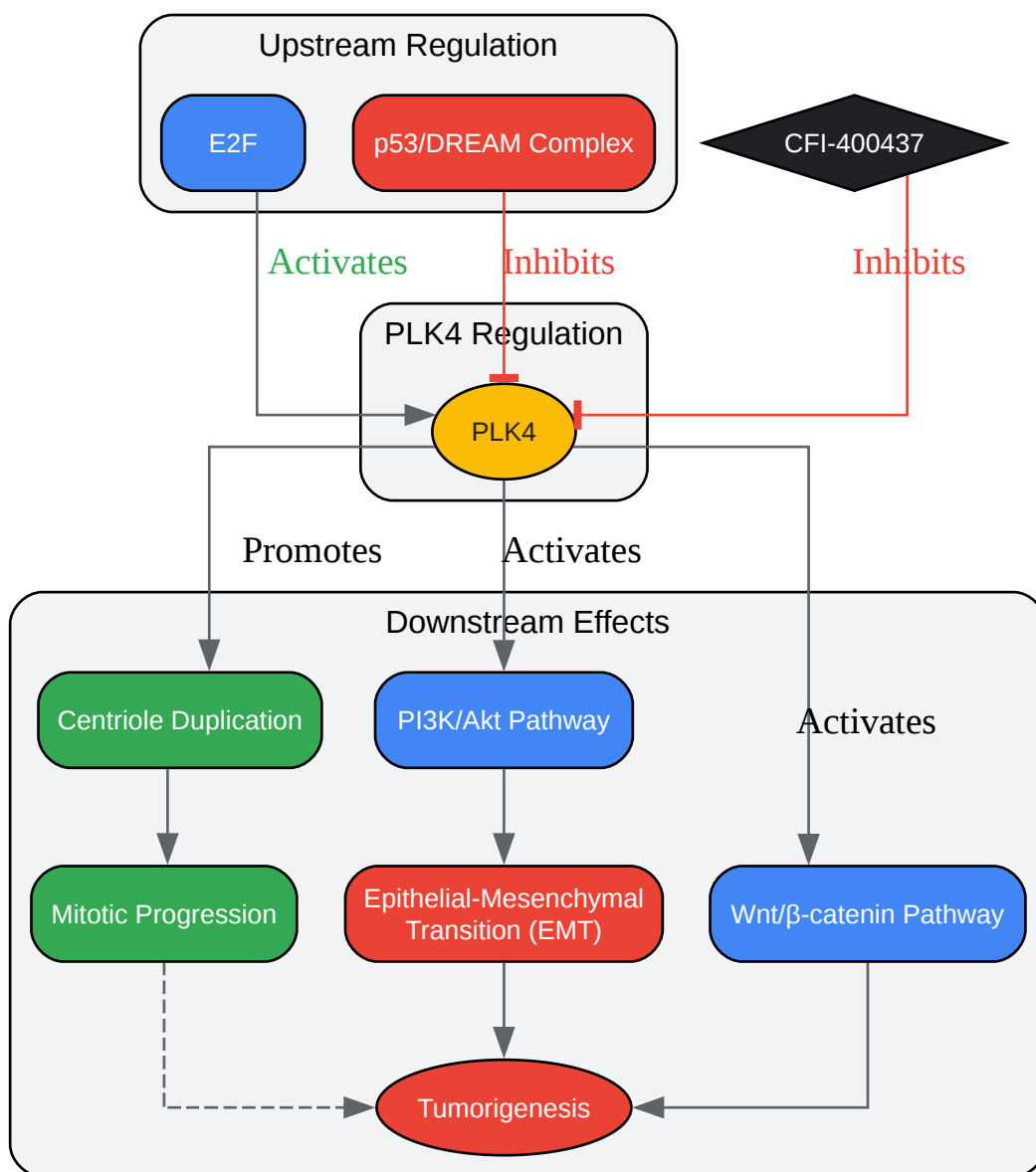
## In Vivo Efficacy

The anti-tumor activity of CFI-400437 has been demonstrated in a preclinical mouse model.

Cancer Model	Dosing Regimen	Outcome
MDA-MB-468 Breast Cancer Xenograft	25 mg/kg, intraperitoneal, once daily for 21 days	Exhibited antitumor activity <sup>[1]</sup>

## Signaling Pathway

CFI-400437 primarily exerts its effect by inhibiting the PLK4 signaling pathway, which is crucial for centriole duplication during the cell cycle. Inhibition of PLK4 leads to a failure in this process, resulting in mitotic errors, cell cycle arrest, and ultimately, apoptosis in cancer cells. The following diagram illustrates the key components of the PLK4 signaling pathway and the point of intervention by CFI-400437.



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